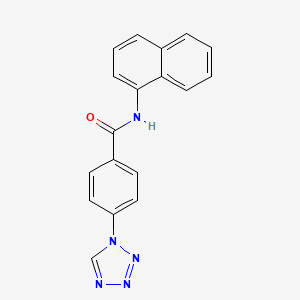

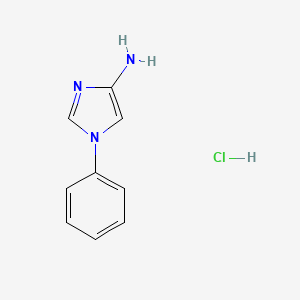

![molecular formula C17H14FN3O4S B2847107 (Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-60-3](/img/structure/B2847107.png)

(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their various biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects .

Synthesis Analysis

While the specific synthesis of this compound isn’t available, benzothiazoles can generally be synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . Another method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

The structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can form corresponding imines when reacted with 3-formylchromones in 2-propanol .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potential

Thiazolides as Anti-Infective Agents : Thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum activities against a variety of pathogens such as helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. Their mode of action involves multiple mechanisms, including the inhibition of specific cellular functions in microaerophilic bacteria and parasites, and the induction of apoptosis in mammalian cells, which could also extend to their activity against intracellular pathogens (Hemphill et al., 2012).

Anticancer Activities : A study on 4-thiazolidinone derivatives revealed that certain compounds within this class exhibit potent anticancer activities, highlighting the relevance of specific molecular features like the presence of hydroxybenzylidene and methoxyphenyl groups for their efficacy. QSAR analyses emphasized the role of topological and electronic parameters in enhancing antimicrobial activity, suggesting a promising avenue for the development of novel therapeutics (Deep et al., 2016).

Advances in Synthetic Chemistry

Solid-Phase Synthesis : Innovations in the synthesis of complex organic compounds have been demonstrated through the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the versatility of fluoro- and nitro- groups in constructing pharmacologically relevant heterocycles (Lee et al., 1999).

Novel Synthetic Approaches : Research on the synthesis of fluorinated derivatives, such as those based on WAY 100635 and its fluorine-18 labeled analogs, demonstrates the critical role of fluorine in developing radiotracers for biomedical imaging. This underscores the potential of incorporating fluoro groups into complex organic molecules for enhancing their biological and physicochemical properties (Lang et al., 1999).

Propiedades

IUPAC Name |

3-fluoro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c1-25-8-7-20-14-6-5-13(21(23)24)10-15(14)26-17(20)19-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIBOWXFLAAZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

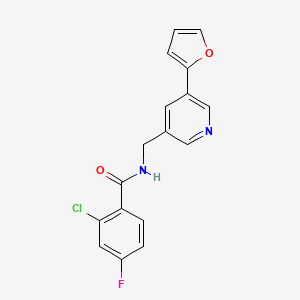

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)

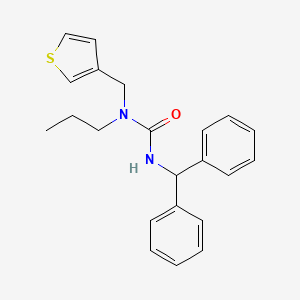

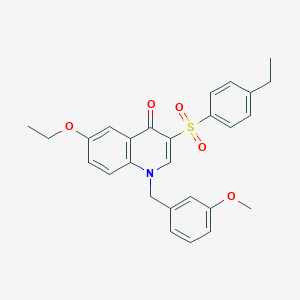

![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)

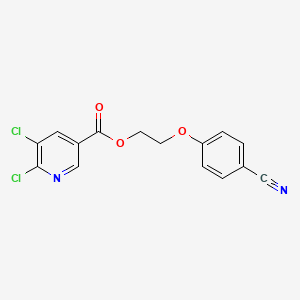

![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)

![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)

![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)